![molecular formula C10H12N4 B13163644 (1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13163644.png)
(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine is a compound that features a 1,2,4-triazole ring, which is a heterocyclic compound containing three nitrogen atoms. This structure is significant in medicinal chemistry due to its presence in various pharmaceuticals and biologically active molecules. The compound’s unique structure allows it to interact with biological receptors through hydrogen bonding and dipole interactions, making it a valuable scaffold in drug discovery and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine typically involves the formation of the 1,2,4-triazole ring followed by the attachment of the phenyl and ethanamine groups. One common method involves the reaction of 3-amino-1,2,4-triazole with an aldehyde in the presence of a catalyst to form an imine, which is then reduced to yield the desired compound . Other methods include combinatorial synthesis, solid-phase reactions, and microwave-assisted synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring and phenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the triazole or phenyl ring .
Wissenschaftliche Forschungsanwendungen
(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of (1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine involves its interaction with biological receptors through hydrogen bonding and dipole interactions. The triazole ring acts as a pharmacophore, binding to specific molecular targets and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluconazole: An antifungal agent containing a 1,2,4-triazole ring.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer.
Flupoxam: An herbicide with a 1,2,4-triazole structure.
Uniqueness
(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine is unique due to its specific arrangement of the triazole ring, phenyl group, and ethanamine moiety. This unique structure allows for distinct interactions with biological targets, making it a valuable compound in drug discovery and development .
Eigenschaften
Molekularformel |
C10H12N4 |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
(1S)-1-[4-(1,2,4-triazol-1-yl)phenyl]ethanamine |
InChI |
InChI=1S/C10H12N4/c1-8(11)9-2-4-10(5-3-9)14-7-12-6-13-14/h2-8H,11H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
LWCNLFHKRQJWOW-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=C(C=C1)N2C=NC=N2)N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)N2C=NC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


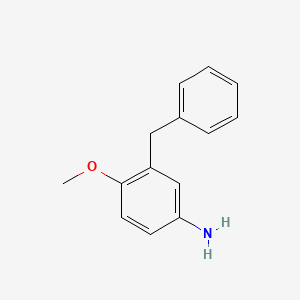
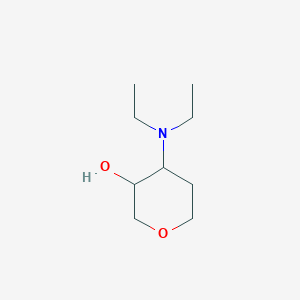
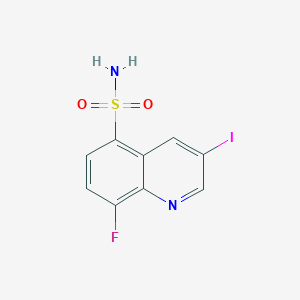

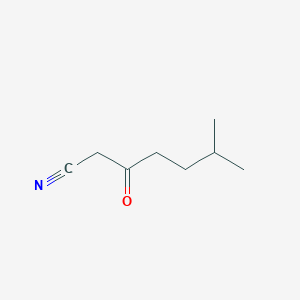
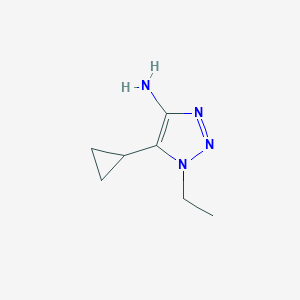


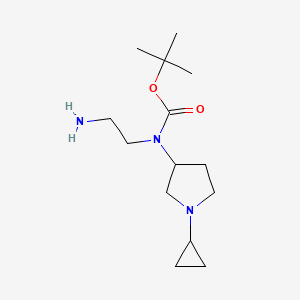
![4-[(1R)-2-Bromo-1-hydroxyethyl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B13163626.png)
![Ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13163632.png)
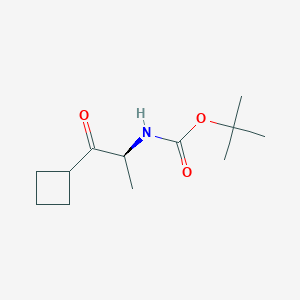
![8-Propyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13163642.png)
![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one](/img/structure/B13163645.png)
